Cas no 1082121-77-4 (2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid)

2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid is a specialized heterocyclic compound featuring a thiazole core functionalized with a methoxyacetyl amino group and a carboxylic acid moiety. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of biologically active molecules. The presence of both carboxylic acid and amide functionalities enhances its reactivity, enabling selective modifications. Its well-defined chemical properties and stability under standard conditions make it a reliable building block for organic synthesis. The compound is particularly valued for its potential in constructing complex molecular architectures with tailored functionalities.
2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid structure
1082121-77-4 structure
Product Name:2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid
CAS No:1082121-77-4
MF:C7H8N2O4S
MW:216.214420318604
CID:5714489
PubChem ID:28858234
Update Time:2025-10-28

2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-238902
    • 2-(2-Methoxyacetamido)thiazole-4-carboxylic acid
    • CS-0303390
    • 1082121-77-4
    • 2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylicacid
    • 2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid
    • 2-(2-methoxyacetamido)-1,3-thiazole-4-carboxylic acid
    • AKOS005208422
    • F2158-0444
    • 4-Thiazolecarboxylic acid, 2-[(2-methoxyacetyl)amino]-
    • Inchi: 1S/C7H8N2O4S/c1-13-2-5(10)9-7-8-4(3-14-7)6(11)12/h3H,2H2,1H3,(H,11,12)(H,8,9,10)
    • InChI Key: VBKGGOIGCMYTLB-UHFFFAOYSA-N
    • SMILES: S1C=C(C(=O)O)N=C1NC(COC)=O

Computed Properties

  • Exact Mass: 216.02047791g/mol
  • Monoisotopic Mass: 216.02047791g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 117Ų

Experimental Properties

  • Density: 1.537±0.06 g/cm3(Predicted)
  • pka: 3.37±0.10(Predicted)

2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid Pricemore >>

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Additional information on 2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid

2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid (CAS 1082121-77-4): A Comprehensive Overview

2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid (CAS 1082121-77-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiazole derivative features a unique molecular structure combining a methoxyacetyl group with a carboxylic acid-functionalized thiazole ring, making it particularly valuable for various synthetic applications.

The compound's molecular formula is C7H8N2O4S, with a molecular weight of 216.21 g/mol. Its structural features include: a reactive carboxylic acid group at the 4-position of the thiazole ring, an amide linkage connecting the thiazole core to the methoxyacetyl moiety, and a methoxy terminal group that enhances its solubility profile. These characteristics make it an excellent building block for more complex molecular architectures.

In pharmaceutical research, 2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid serves as a key intermediate in the synthesis of potential drug candidates. Recent studies have explored its utility in developing kinase inhibitors, particularly for addressing inflammation-related pathways. The compound's ability to participate in hydrogen bonding interactions through both its carboxylic acid and amide groups makes it valuable for molecular recognition applications.

The agrochemical industry has shown growing interest in this compound for developing novel crop protection agents. Its thiazole core is known to impart biological activity against various plant pathogens, while the methoxyacetyl group can enhance systemic movement within plant tissues. Researchers are particularly investigating its potential in creating next-generation fungicides with improved environmental profiles.

From a synthetic chemistry perspective, CAS 1082121-77-4 offers multiple reactive sites for further functionalization. The carboxylic acid group can undergo typical transformations such as esterification, amidation, or reduction, while the thiazole nitrogen can participate in coordination chemistry. These properties make it valuable for medicinal chemistry optimization programs and materials science applications.

Recent advancements in green chemistry have explored more sustainable production methods for this compound. Researchers are developing catalytic processes that reduce solvent waste and improve atom economy in its synthesis. These innovations align with the growing demand for environmentally friendly chemical production across multiple industries.

The compound's physicochemical properties make it particularly suitable for drug discovery applications. With calculated LogP values suggesting good membrane permeability and its balanced hydrogen bond donor/acceptor count, it represents an attractive scaffold for lead optimization. These characteristics explain its frequent appearance in recent patent literature for various therapeutic areas.

Analytical characterization of 2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid typically involves techniques such as HPLC-MS for purity assessment, NMR spectroscopy for structural confirmation, and X-ray crystallography for solid-state characterization. These methods ensure batch-to-batch consistency for research applications and help establish proper structure-activity relationships in derivative compounds.

In material science applications, this compound has shown promise as a building block for functional polymers and coordination complexes. The thiazole ring can participate in π-π stacking interactions, while the carboxylic acid group enables the formation of supramolecular assemblies through hydrogen bonding networks. These properties are being explored for developing advanced materials with tailored electronic and optical properties.

The global market for specialty chemical intermediates like CAS 1082121-77-4 has seen steady growth, driven by increasing R&D investment in both pharmaceutical and agrochemical sectors. Market analysts note particular demand in regions with strong generic drug development capabilities and expanding agricultural biotechnology industries. Proper handling and storage recommendations include protection from moisture and storage at controlled room temperature to maintain stability.

Future research directions for this compound include exploring its potential in bioconjugation chemistry, development of targeted drug delivery systems, and creation of novel metal-organic frameworks. The versatility of its molecular structure continues to inspire innovative applications across multiple scientific disciplines, ensuring its ongoing relevance in chemical research and development.

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